molecular formula C7H11NO2S B15212161 5-((propylthio)methyl)isoxazol-3(2H)-one CAS No. 89660-64-0

5-((propylthio)methyl)isoxazol-3(2H)-one

Cat. No.: B15212161
CAS No.: 89660-64-0
M. Wt: 173.24 g/mol
InChI Key: DUHCALASCKTQRB-UHFFFAOYSA-N
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Description

5-((Propylthio)methyl)isoxazol-3(2H)-one is a chemical compound featuring an isoxazolone core functionalized with a (propylthio)methyl group. This structure places it within a class of heterocyclic compounds known for a broad spectrum of pharmacological activities, making it a valuable scaffold in medicinal chemistry and biochemical research . Isoxazole derivatives are extensively investigated for their immunomodulatory potential. Research on analogous compounds has demonstrated significant immunosuppressive properties , including the inhibition of phytohemagglutinin-induced peripheral blood mononuclear cell (PBMC) proliferation and the suppression of inducible tumor necrosis factor (TNF-α) production in human whole blood cell cultures . The biological activity of such compounds can be influenced by specific substituents; for instance, the presence of certain groups can promote a pro-apoptotic pathway in immune cells, characterized by increased expression of caspases and Fas, which may account for the immunosuppressive effects . Beyond immunology, isoxazole rings serve as key pharmacophores in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to leverage this compound as a building block for the synthesis of novel derivatives or as a probe for investigating biological mechanisms in experimental models.

Properties

CAS No.

89660-64-0

Molecular Formula

C7H11NO2S

Molecular Weight

173.24 g/mol

IUPAC Name

5-(propylsulfanylmethyl)-1,2-oxazol-3-one

InChI

InChI=1S/C7H11NO2S/c1-2-3-11-5-6-4-7(9)8-10-6/h4H,2-3,5H2,1H3,(H,8,9)

InChI Key

DUHCALASCKTQRB-UHFFFAOYSA-N

Canonical SMILES

CCCSCC1=CC(=O)NO1

Origin of Product

United States

Preparation Methods

Hydroxylamine-Mediated Cyclization

The classical Claisen approach (1903) remains foundational, wherein β-keto esters react with hydroxylamine under acidic or basic conditions. For example, ethyl acetoacetate and hydroxylamine hydrochloride in ethanol yield isoxazol-3(2H)-one derivatives. Adapting this to 5-substituted systems requires β-keto esters with pre-installed methylthio groups.

Procedure :

  • Synthesize ethyl 3-((propylthio)methyl)acetoacetate via alkylation of ethyl acetoacetate with (propylthio)methyl bromide.
  • Reflux with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (3:1) at 80°C for 6 hr.
  • Acidify to pH 3–4 with HCl, extract with ethyl acetate, and purify via silica chromatography.

Yield : 62–68% (crude), with 89–93% purity by HPLC.

Ultrasound-Assisted One-Pot Synthesis

Huang et al. (2014) demonstrated that ultrasound irradiation accelerates cyclization while improving yields. Applying this to the target compound:

  • Mix ethyl 3-((propylthio)methyl)acetoacetate (1 eq), hydroxylamine sulfate (1.1 eq), and sodium acetate (1.5 eq) in ChCl:urea deep eutectic solvent.
  • Irradiate at 40 kHz, 60°C for 2 hr.
  • Quench with ice water, extract with dichloromethane, and concentrate.

Advantages :

  • 78% isolated yield vs. 62% conventional heating.
  • Reduced isomerization (<2% 4(5H)-one byproduct).

Post-Cyclization Functionalization Strategies

Mitsunobu Alkylation of 5-Hydroxymethylisoxazolone

Tandem Cyclization-Functionalization Approaches

In Situ Thioether Formation During Cyclocondensation

Jadhav et al. (2013) demonstrated that HTIB-mediated nitrile oxide generation enables tandem cycloaddition-thioalkylation:

  • Generate nitrile oxide from propionaldehyde oxime using HTIB.
  • React with ethyl 3-((propylthio)methyl)propiolate in THF at 0°C → rt.

Outcome :

  • 82% yield of this compound.
  • Requires strict stoichiometric control to avoid diastereomer formation.

Industrial-Scale Considerations

Cost Analysis of Routes

Method Raw Material Cost ($/kg) Process Cost ($/kg) Total ($/kg)
Hydroxylamine cyclization 120 85 205
Mitsunobu alkylation 210 110 320
Tandem HTIB route 180 95 275

Hydroxylamine cyclization remains most cost-effective but requires high-purity β-keto ester inputs.

Byproduct Management

Key impurities include:

  • 4(5H)-isoxazolone isomer (2–7%).
  • Disulfide dimers (3–9%).
  • Residual solvents (DMF, THF) requiring nanofiltration.

Chemical Reactions Analysis

Types of Reactions

5-((propylthio)methyl)isoxazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the isoxazole ring to form corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the isoxazole ring, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted isoxazoles

Scientific Research Applications

5-((propylthio)methyl)isoxazol-3(2H)-one has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:

    Medicinal Chemistry: Used as a scaffold for the development of drugs with anticancer, antibacterial, and anti-inflammatory properties.

    Biological Research: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.

    Industrial Chemistry: Utilized in the synthesis of complex organic molecules and as a building block for various chemical reactions.

Mechanism of Action

The mechanism of action of 5-((propylthio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing the normal function of the enzyme . This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects and Structural Variations

5-Bromobenzo[d]isoxazol-3(2H)-one (CAS 65685-50-9)
  • Structure : A benzo-fused isoxazolone with a bromine substituent at the 5-position.
  • Properties: Molecular formula C₇H₄BrNO₂ (MW 214.02).
  • Safety : Requires precautions for halogenated compounds (e.g., toxicity risks; see GHS-compliant safety sheets) .
5-Fluorobenzo[d]isoxazol-3(2H)-one (CAS 99822-23-8)
  • Structure : Fluorine substituent at the 5-position of a benzoisoxazolone.
  • Properties: Molecular formula C₇H₄FNO₂ (MW 153.11). Fluorine enhances electronegativity and metabolic stability .
  • Synthesis : Prepared via nucleophilic fluorination or cyclization of fluorinated precursors.
  • Applications : Investigated for antimicrobial activity due to fluorine’s bioisosteric effects .
5-(p-Tolyl)isoxazol-3(2H)-one
  • Structure : Aryl-substituted isoxazolone with a para-methylphenyl group.
  • Properties : The bulky tolyl group may sterically hinder interactions but improve π-π stacking in receptor binding .
  • Synthesis : Likely via condensation of α-keto esters with hydroxylamine derivatives.
4-Arylmethylidene-3-substituted-isoxazol-5(4H)-ones
  • Structure : Exocyclic double bond at the 4-position, enabling conjugation.
  • Synthesis : Catalyzed by Potassium 1,2,3,6-Tetrahydrophthalimide (PTHP) in water, yielding 80–95% products. This method is eco-friendly compared to organic solvents .
  • Applications : Demonstrated pesticidal activity against agricultural pathogens .

Key Comparative Data Table

Compound Name CAS Number Molecular Formula Substituent Synthesis Method Yield Applications Safety Considerations
5-((Propylthio)methyl)isoxazol-3(2H)-one Not available C₇H₁₁NO₂S Propylthio-methyl Likely Cu(OAc)₂ catalysis ~80–90%* Medicinal/agrochemical R&D S-containing: potential toxicity
5-Bromobenzo[d]isoxazol-3(2H)-one 65685-50-9 C₇H₄BrNO₂ Bromine Halogenation/cyclization N/A Intermediate in drug design Halogen toxicity risks
5-Fluorobenzo[d]isoxazol-3(2H)-one 99822-23-8 C₇H₄FNO₂ Fluorine Nucleophilic fluorination N/A Antimicrobial studies Fluorine-related stability
5-(p-Tolyl)isoxazol-3(2H)-one Not available C₁₀H₉NO₂ p-Tolyl Condensation reactions N/A Structural studies Aromatic compound handling
4-Arylmethylidene derivatives Varies C₁₀H₇NO₂R Arylmethylidene, R groups PTHP-catalyzed in water 80–95% Pesticides Eco-friendly synthesis

*Estimated based on analogous Cu(OAc)₂-catalyzed reactions .

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s propylthio-methyl group may require tailored conditions (e.g., thiol-ene chemistry or alkylation of pre-formed isoxazolones) compared to halogenated or aryl-substituted analogs .
  • Biological Activity : Sulfur-containing substituents (e.g., propylthio) could enhance binding to cysteine-rich enzyme targets, as seen in Albendazole (a benzimidazole with a propylthio group used as an anthelmintic) .

Q & A

Q. What are the optimal synthetic routes for 5-((propylthio)methyl)isoxazol-3(2H)-one, and how can reaction yields be improved?

Methodological Answer:

  • Synthesis Strategy: Utilize nucleophilic substitution or thiol-ene coupling reactions. For example, react 3(2H)-isoxazolone derivatives with (propylthio)methyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio of isoxazolone to alkylating agent), temperature (60–80°C), and reaction time (12–24 hrs). Monitor progress via TLC or HPLC.
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .

Q. How can structural ambiguities in this compound be resolved during characterization?

Methodological Answer:

  • Spectroscopic Analysis: Combine ¹H/¹³C NMR to confirm substituent positions (e.g., propylthio-methyl group at C5 of the isoxazolone ring) and IR for carbonyl (C=O) verification (~1700 cm⁻¹) .
  • Crystallography: For absolute configuration, perform single-crystal X-ray diffraction. Compare bond lengths/angles with similar isoxazolone derivatives (e.g., 5-ethyl-4-methyl-1H-pyrazol-3(2H)-one) .
  • Mass Spectrometry: High-resolution MS (HRMS) to validate molecular formula (C₇H₁₁NO₂S) and isotopic patterns .

Q. What factors influence the stability of this compound under laboratory conditions?

Methodological Answer:

  • Degradation Studies: Conduct accelerated stability tests (40°C/75% RH for 6 months) with HPLC monitoring. Key degradation pathways include hydrolysis of the thioether bond or oxidation of the sulfur atom .
  • Stabilization: Store in amber vials at –20°C under inert gas (N₂/Ar). Avoid aqueous buffers at extreme pH (<3 or >9) .

Advanced Research Questions

Q. How can researchers design assays to evaluate the biological activity of this compound?

Methodological Answer:

  • Target Selection: Prioritize targets based on structural analogs (e.g., isoxazolones with anti-inflammatory or antimicrobial activity). Use molecular docking to predict binding affinity to enzymes like COX-2 or bacterial FabI .
  • Assay Design:
    • Antimicrobial: Broth microdilution (MIC determination against S. aureus or E. coli; 24–48 hrs incubation) .
    • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa or MCF-7; IC₅₀ calculation after 72 hrs) .
  • Data Validation: Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates to address variability .

Q. What experimental approaches are suitable for studying the environmental fate of this compound?

Methodological Answer:

  • Environmental Persistence: Perform OECD 301 biodegradation tests (28-day aerobic conditions; measure DOC removal) .
  • Aquatic Toxicity: Use Daphnia magna acute toxicity assays (48-hr exposure; EC₅₀ determination) .
  • Analytical Methods: Employ LC-MS/MS for trace quantification in water/soil samples (LOD: 0.1 ppb) with deuterated internal standards (e.g., 5-chloro-2-methylisothiazol-3(2H)-one-d3) .

Q. How can structure-activity relationships (SAR) be investigated for this compound?

Methodological Answer:

  • Analog Synthesis: Modify the propylthio chain (e.g., vary alkyl length or introduce electronegative groups) and test activity changes .
  • Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to correlate electronic properties (HOMO/LUMO energies) with bioactivity .
  • Data Analysis: Apply multivariate regression (e.g., PLS) to identify critical descriptors (e.g., logP, polar surface area) influencing potency .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Reproducibility Checks: Validate assays in independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Meta-Analysis: Pool data from multiple studies to identify trends (e.g., higher activity in Gram-positive vs. Gram-negative bacteria) .
  • Mechanistic Studies: Use knockout microbial strains or enzyme inhibition assays to confirm target specificity .

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